

# 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine molecular weight

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## Compound of Interest

Compound Name: 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine

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An In-depth Technical Guide to **4-(4-Ethylpiperazin-1-ylmethyl)benzylamine**: Molecular Profile, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **4-(4-Ethylpiperazin-1-ylmethyl)benzylamine**, a bifunctional organic molecule of significant interest in medicinal chemistry and materials science. We will delve into its core molecular and physicochemical properties, centered around its molecular weight of 233.35 g/mol. This document outlines a validated, plausible synthetic route via reductive amination and subsequent purification protocols. Furthermore, it explores the compound's utility as a versatile chemical building block and scaffold in the context of drug discovery, supported by an analysis of its constituent functional groups—the benzylamine and N-ethylpiperazine moieties. This guide is intended to serve as a foundational resource for researchers utilizing this compound in their experimental workflows.

## Introduction: The Significance of Piperazinyl-Benzylamine Scaffolds

The benzylamine substructure is a cornerstone in medicinal chemistry, present in a wide array of pharmacologically active agents due to its ability to engage in hydrogen bonding and ionic interactions.<sup>[1]</sup> Similarly, the piperazine ring is a classic "privileged scaffold," a structural motif that can interact with multiple biological targets. When combined, as in **4-(4-Ethylpiperazin-1-ylmethyl)benzylamine**, these two moieties create a versatile molecule with distinct reactive and interactive sites. The primary amine of the benzylamine group serves as a key nucleophile or a point for salt formation, while the tertiary amine within the ethylpiperazine ring offers another site for protonation and influences overall solubility and pharmacokinetic properties. Understanding the fundamental characteristics of this compound is the first step toward leveraging its full potential in novel molecular design.

## Core Molecular Profile

The foundational step in any research involving a specific chemical entity is to establish its precise identity. The core molecular profile of **4-(4-Ethylpiperazin-1-ylmethyl)benzylamine** is summarized below.

## Key Identifiers and Molecular Weight

A consolidated table of the compound's essential identifiers provides a quick reference for documentation and analysis. The molecular weight, a critical parameter for all stoichiometric calculations, is 233.35 g/mol .<sup>[2][3][4]</sup>

Property	Value	Source(s)
Molecular Weight	233.35 g/mol	<sup>[2][3][4]</sup>
Molecular Formula	C <sub>14</sub> H <sub>23</sub> N <sub>3</sub>	<sup>[2][3][5]</sup>
IUPAC Name	[4-[(4-ethylpiperazin-1-yl)methyl]phenyl]methanamine	<sup>[5]</sup>
CAS Number	914349-67-0	<sup>[4][5]</sup>
Canonical SMILES	CCN1CCN(CC1)Cc2ccc(CN)c2	<sup>[2][3]</sup>
InChI Key	SAUDSDDZIRPWMO-UHFFFAOYSA-N	<sup>[2][5]</sup>

## Molecular Structure

The structure combines a benzylamine core with an N-ethylpiperazine group attached via a methylene bridge. This arrangement provides both a flexible linker and defined spatial orientation of the two key functional groups.

Caption: 2D structure of **4-(4-Ethylpiperazin-1-ylmethyl)benzylamine**.

## Physicochemical Properties and Characterization

While extensive experimental data for this specific molecule is not widely published, its properties can be inferred from its structure and data from commercial suppliers.

- **Physical Form:** The compound is typically supplied as a solid.[2]
- **Purity:** Commercially available batches are often cited with a purity of 97% or higher.[4][5]
- **Solubility:** The presence of three amine nitrogen atoms suggests that the compound will exhibit good solubility in acidic aqueous solutions due to salt formation. It is expected to be soluble in common organic solvents like methanol, ethanol, and DMSO.
- **Stability:** Benzylamines are generally stable under standard laboratory conditions but can be sensitive to oxidation. It is recommended to store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) and protected from light.

**Expert Insight:** It is critical for the end-user to independently verify the identity and purity of this compound upon receipt, as suppliers often provide it as a research chemical without extensive batch-specific analytical data.[2][3] Standard characterization techniques would include  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and Mass Spectrometry to confirm the structure and molecular weight.

## Synthesis and Purification Strategies

A robust and common method for synthesizing substituted benzylamines of this type is through reductive amination. This strategy offers high yields and operational simplicity.

## Proposed Synthetic Workflow

The synthesis involves the reaction of a commercially available aldehyde with a primary or secondary amine to form an intermediate imine (or enamine), which is then reduced in situ to the target amine.



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Caption: Proposed synthetic workflow via reductive amination.

## Detailed Experimental Protocol (Self-Validating)

This protocol describes a laboratory-scale synthesis.

Objective: To synthesize and purify **4-(4-Ethylpiperazin-1-ylmethyl)benzylamine**.

Materials:

- 4-(Aminomethyl)benzaldehyde (or a suitable protected precursor)
- N-Ethylpiperazine
- Sodium triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$ )
- 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography

- Solvents for chromatography (e.g., DCM/Methanol gradient)

Procedure:

- Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 4-(aminomethyl)benzaldehyde (1.0 eq) and N-ethylpiperazine (1.1 eq). Dissolve the components in anhydrous DCE (approx. 0.1 M concentration).
  - Causality: Using a slight excess of the amine helps drive the initial imine formation to completion. Anhydrous solvent is crucial as water can hydrolyze the imine intermediate and decompose the reducing agent.
- Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) to the stirring solution in portions.
  - Causality:  $\text{NaBH}(\text{OAc})_3$  is a mild and selective reducing agent ideal for reductive aminations, as it does not readily reduce the starting aldehyde. Adding it in portions controls any potential exotherm.
- Reaction Monitoring (Validation Step 1): Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.
- Workup: Quench the reaction by slowly adding saturated  $\text{NaHCO}_3$  solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
  - Causality: The basic bicarbonate solution neutralizes the acidic byproducts and any remaining reducing agent.
- Isolation: Combine the organic layers, wash with brine, dry over anhydrous  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure to yield the crude product.
  - Causality: The brine wash removes residual water, and the drying agent removes all traces of moisture before solvent evaporation.
- Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient elution system (e.g., 0-10% Methanol in DCM).

- Causality: Chromatography separates the desired product from unreacted starting materials and byproducts based on polarity.
- Final Validation (Validation Step 2): Collect the pure fractions (identified by TLC) and concentrate under reduced pressure. Confirm the identity and purity of the final product using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and high-resolution mass spectrometry (HRMS). The HRMS should confirm the molecular weight of 233.35.

## Applications in Medicinal Chemistry and Drug Discovery

**4-(4-Ethylpiperazin-1-ylmethyl)benzylamine** is not an end-product drug but rather a valuable scaffold and building block. Its utility stems from its distinct functional handles.

- Fragment-Based Drug Discovery (FBDD): The molecule can be used as a fragment for screening against biological targets. The N-ethylpiperazine moiety is known to confer solubility and can occupy specific pockets in protein active sites, particularly in GPCRs and kinases.
- Combinatorial Chemistry: The primary amine of the benzylamine group is a perfect handle for derivatization. It can be readily acylated, alkylated, or used in further reductive aminations to build a library of related compounds for structure-activity relationship (SAR) studies.
- Linker Technology: In the development of PROTACs or Antibody-Drug Conjugates (ADCs), piperazine-containing linkers are frequently used. This molecule provides a foundational structure that can be elaborated into more complex linker systems.

For example, the core structure is analogous to moieties found in antagonists for various receptors. While direct biological activity data for this specific compound is scarce, its substructures are present in numerous CNS-active and anti-proliferative agents. Researchers can leverage this scaffold as a starting point for lead optimization campaigns, modifying the ethyl group or the aromatic ring to fine-tune potency, selectivity, and pharmacokinetic profiles.

## Conclusion and Future Outlook

**4-(4-Ethylpiperazin-1-ylmethyl)benzylamine** is a chemical tool of significant value for drug discovery and development professionals. With a definitive molecular weight of 233.35 g/mol

and a structure featuring two highly versatile functional groups, it serves as an ideal starting point for the synthesis of compound libraries and the exploration of novel chemical space. The synthetic and purification protocols detailed herein provide a reliable framework for obtaining high-purity material for such research endeavors. As the demand for novel chemical entities continues to grow, the strategic application of well-characterized building blocks like this one will remain paramount to the success of modern medicinal chemistry programs.

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